molecular formula C21H28N6 B3866154 4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine

4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine

Cat. No.: B3866154
M. Wt: 364.5 g/mol
InChI Key: MUSSEZOMLNLIJA-OQKWZONESA-N
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Description

4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with piperidine and benzylidenehydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine typically involves the condensation of a hydrazine derivative with a benzaldehyde derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine
  • 6-(Piperidin-1-yl)pyrimidine-2,4-diamine

Uniqueness

4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6/c1-4-10-18(11-5-1)17-22-25-19-16-20(26-12-6-2-7-13-26)24-21(23-19)27-14-8-3-9-15-27/h1,4-5,10-11,16-17H,2-3,6-9,12-15H2,(H,23,24,25)/b22-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSSEZOMLNLIJA-OQKWZONESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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